2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group attached to the morpholine ring, an oxo group at the 2-position of the morpholine ring, and a dichlorophenyl group attached to the acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Introduction of the Oxo Group: The oxo group at the 2-position of the morpholine ring can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction between 3,5-dichlorophenylamine and an appropriate acylating agent, such as acetyl chloride.
Formation of the Final Compound: The final compound can be obtained by coupling the intermediate products through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, resulting in the formation of 2-hydroxy derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives, benzoic acid derivatives.
Reduction: 2-hydroxy derivatives.
Substitution: N-substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events that result in the desired biological effect.
DNA Intercalation: The compound may intercalate into the DNA double helix, interfering with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide analogs: Compounds with similar structures but different substituents on the morpholine ring or the phenyl group.
Morpholine derivatives: Compounds containing the morpholine ring with various functional groups attached.
Acetamide derivatives: Compounds containing the acetamide moiety with different substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, oxo group, and dichlorophenyl group in the same molecule allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-8-15(21)10-16(9-14)22-18(24)11-17-19(25)26-7-6-23(17)12-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,22,24) |
InChI Key |
NUJYBFSNXWBDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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